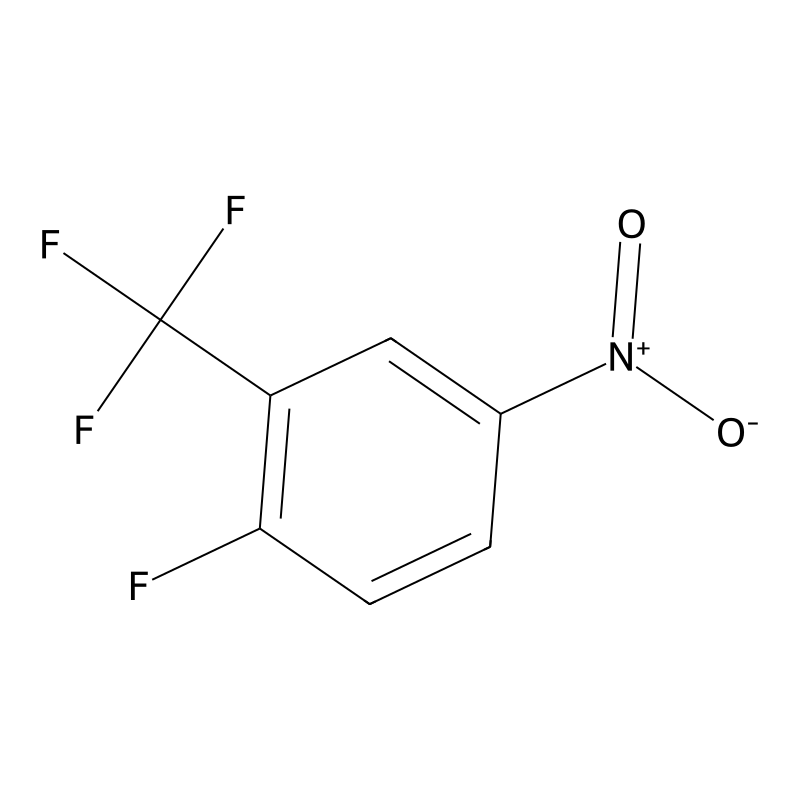

2-Fluoro-5-nitrobenzotrifluoride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis:

-Fluoro-5-nitrobenzotrifluoride can be synthesized through various methods, including the nitration of 2-fluoro-5-trifluoromethylbenzene with fuming nitric acid or a mixture of nitric and sulfuric acids. [PubChem, 2-Fluoro-5-nitrobenzotrifluoride, ""]

Properties:

This compound is a colorless liquid at room temperature with a boiling point of 105-110 °C at 25 mmHg and a density of 1.522 g/mL at 25 °C. [Sigma-Aldrich, 2-Fluoro-5-nitrobenzotrifluoride 98 400-74-8, ""]

Potential Applications:

Research suggests that 2-Fluoro-5-nitrobenzotrifluoride may have potential applications in various scientific fields, including:

- Organic synthesis: As a versatile intermediate for the synthesis of other fluorinated aromatic compounds due to the presence of both electron-withdrawing groups (nitro and trifluoromethyl) and a reactive fluorine atom. [US Patent 6232474 B1, Fluorinated N-heterocyclic compounds and their preparation, ""]

- Pharmaceutical development: As a potential precursor for the synthesis of novel pharmaceuticals due to the presence of functional groups that can participate in various chemical reactions. However, more research is required to explore its specific therapeutic potential and safety profile.

- Material science: As a potential component in the development of new functional materials due to the presence of fluorine atoms, which can influence properties like thermal stability, electrical conductivity, and water repellency. Further research is needed to explore its specific applications in this field.

2-Fluoro-5-nitrobenzotrifluoride is an organic compound with the molecular formula CHFNO and a molecular weight of approximately 209.10 g/mol. It features a benzene ring substituted with a fluorine atom at the 2-position, a nitro group at the 5-position, and three fluorine atoms at the 1, 1, 1-position (trifluoromethyl group). This compound is recognized for its utility in various chemical syntheses, particularly in the pharmaceutical and agrochemical industries .

Currently, there's no documented research on the specific mechanism of action of 2-Fluoro-5-nitrobenzotrifluoride in any biological system.

Due to the lack of documented research on this specific compound, it's important to handle it with caution assuming similar properties to other nitroaromatic compounds. Here are some general safety considerations:

- Potential Toxicity: Nitroaromatic compounds can be toxic upon ingestion, inhalation, or skin contact. 2-Fluoro-5-nitrobenzotrifluoride should be handled with appropriate personal protective equipment (PPE) like gloves, safety glasses, and a fume hood.

- Flammability: Nitroaromatic compounds can be flammable. Proper handling procedures to avoid ignition sources are recommended.

- Nucleophilic Aromatic Substitution: The presence of the nitro group deactivates the aromatic ring towards nucleophilic substitution reactions, making them slower compared to non-substituted aromatic compounds.

- Electrophilic Aromatic Substitution: The compound can undergo electrophilic substitution reactions, although the nitro group may influence the reactivity and orientation of further substitutions .

- Reduction Reactions: The nitro group can be reduced to an amine or hydroxyl group under specific conditions, expanding its utility in synthesis .

The synthesis of 2-Fluoro-5-nitrobenzotrifluoride can be achieved through various methods:

- Nitration of Fluorinated Aromatics: A common approach involves nitrating a precursor such as 3-fluorobenzotrifluoride using mixed acids as nitrating agents. This method has been optimized in continuous-flow reactors for improved safety and efficiency .

- Electrophilic Fluorination: Another method includes electrophilic fluorination of appropriate substrates, followed by subsequent nitration steps to introduce the nitro group.

These methods highlight the importance of reaction conditions such as temperature, time, and reagent ratios to optimize yield and purity.

2-Fluoro-5-nitrobenzotrifluoride serves as a versatile building block in:

- Pharmaceuticals: It is used in synthesizing various pharmaceutical intermediates due to its unique electronic properties.

- Agrochemicals: The compound finds applications in developing herbicides and pesticides.

- Specialty Chemicals: It is utilized in producing high-performance materials due to its thermal stability and chemical resistance .

Several compounds share structural similarities with 2-Fluoro-5-nitrobenzotrifluoride. Here are a few notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 5-Fluoro-2-nitrotoluene | Fluorine at position 5, nitro at position 2 | Less fluorinated; different electronic properties |

| Trifluoromethylbenzene | Trifluoromethyl group on benzene | Lacks nitro group; more reactive towards nucleophiles |

| 3-Nitrobenzotrifluoride | Nitro at position 3, trifluoromethyl group | Different substitution pattern affects reactivity |

| 4-Fluoro-3-nitrotoluene | Fluorine at position 4, nitro at position 3 | Varying positions alter potential applications |

The uniqueness of 2-Fluoro-5-nitrobenzotrifluoride lies in its specific combination of functional groups that influence both its chemical reactivity and potential applications in specialized fields like pharmaceuticals and agrochemicals.

The nitration of benzotrifluoride derivatives represents a fundamental synthetic approach for introducing nitro functionality into fluorinated aromatic systems. The trifluoromethyl group serves as a strong electron-withdrawing substituent that significantly influences both the reactivity and regioselectivity of electrophilic aromatic substitution reactions [1] [2] [3]. Research has demonstrated that the nitration of benzotrifluoride compounds typically employs mixed acid systems consisting of concentrated nitric acid and sulfuric acid, where sulfuric acid functions both as a solvent and as a dehydrating agent to facilitate nitronium ion formation [4] [5].

The mechanism of nitration involves the formation of the nitronium ion (NO₂⁺) as the active electrophile, which attacks the aromatic ring at positions that minimize destabilization of the carbocation intermediate [2] [6] [7]. For benzotrifluoride derivatives, the strong electron-withdrawing nature of the trifluoromethyl group directs nitration predominantly to the meta position relative to the trifluoromethyl substituent [2] [3]. Studies have shown that nitration of trifluoromethylbenzene results in 91% meta-substitution, 6% ortho-substitution, and only 3% para-substitution [2] [3].

Temperature control emerges as a critical parameter in nitration reactions, with optimal conditions typically maintained between negative 40 degrees Celsius and 10 degrees Celsius [5]. Higher temperatures may result in decreased formation of the desired 2-nitro isomer and increased formation of alternative regioisomers [5]. The nitration process generally employs a molar excess of nitric acid, ranging from three to ten molar equivalents, to maintain concentrated acid conditions throughout the reaction [4] [5].

| Reaction Parameter | Optimal Range | Effect on Product Distribution |

|---|---|---|

| Temperature | -40°C to 10°C | Higher temperatures reduce 2-nitro isomer formation |

| Nitric Acid Equivalents | 3-10 molar excess | Maintains reaction rate and conversion |

| Acid Concentration | 80-98% HNO₃ | Higher concentration improves efficiency |

| Reaction Time | 1-2 hours | Ensures complete conversion |

The reaction typically proceeds through initial dissolution of the benzotrifluoride substrate in the mixed acid system, followed by gradual addition of the substrate to the nitrating mixture with vigorous stirring and external cooling [4] [5]. The mononitration reaction results in formation of multiple isomers including 2-nitro, 4-nitro, and 6-nitro products, along with trace amounts of 5-nitro isomer and other byproducts [4] [5].

Fluorination Techniques: Catalytic versus Non-catalytic Approaches

The introduction of fluorine atoms into benzotrifluoride derivatives can be achieved through both catalytic and non-catalytic methodologies, each offering distinct advantages and limitations. Catalytic fluorination techniques have gained significant attention due to their potential for enhanced selectivity and milder reaction conditions [8] [9] [10].

Palladium-catalyzed fluorination represents a prominent catalytic approach for aromatic fluorination reactions. Research has demonstrated that palladium complexes can facilitate the formation of carbon-fluorine bonds through oxidative addition and reductive elimination pathways [9] [11]. The palladium(III)-catalyzed fluorination of arylboronic acid derivatives has been shown to proceed through a single-electron-transfer pathway involving isolated and characterized palladium(III) intermediates [9]. These reactions typically employ fluorinating agents such as N-fluorobenzenesulfonimide in the presence of palladium catalysts and appropriate ligands [10].

The mechanistic pathway for palladium-catalyzed fluorination involves initial oxidation of the palladium(0) catalyst by the fluorinating reagent, followed by carbon-hydrogen activation to form palladacycle intermediates [10]. Subsequent oxidative addition and reductive elimination steps lead to carbon-fluorine bond formation with regeneration of the active catalyst [10]. Temperature optimization is crucial, with reactions typically conducted between 100 and 130 degrees Celsius to achieve optimal yields [10].

Non-catalytic fluorination approaches rely on direct nucleophilic or electrophilic fluorination without the use of transition metal catalysts. The Balz-Schiemann reaction represents a classical non-catalytic method, although it typically demonstrates low radiofluorination conversion factors and requires specific substitution patterns [12]. Alternative non-catalytic strategies include the use of electrophilic fluorinating reagents such as Selectfluor or N-fluoropyridinium salts [13] [10].

| Fluorination Method | Reaction Conditions | Typical Yields | Substrate Requirements |

|---|---|---|---|

| Pd-Catalyzed | 100-130°C, N-fluorobenzenesulfonimide | 70-90% | Arylboronic acids |

| Balz-Schiemann | Thermal decomposition | 40-60% | Diazonium salts |

| Electrophilic (Selectfluor) | Room temperature to 80°C | 60-85% | Electron-rich aromatics |

| Nucleophilic (KF) | 130°C, solid-state | 70-99% | Electron-deficient aromatics |

Recent developments in solid-state fluorination have demonstrated remarkable efficiency for nucleophilic aromatic fluorination using potassium fluoride and quaternary ammonium salts [14]. This mechanochemical approach eliminates the need for toxic high-boiling solvents and operates under ambient conditions without requiring inert gas atmospheres [14]. The solid-state protocol achieves high yields within one hour for a variety of substrates, representing a significant advancement in environmentally friendly fluorination technology [14].

Iron-catalyzed fluorination has emerged as an economical alternative to palladium-based systems, utilizing inexpensive iron sources to promote benzylic fluorination with Selectfluor [13]. These reactions demonstrate selectivity for primary and secondary benzylic positions while avoiding tertiary sites [13].

Continuous-Flow Reactor Systems for Scalable Production

Continuous-flow reactor technology has revolutionized the synthesis of fluorinated nitroaromatic compounds by providing enhanced safety, improved heat transfer, and precise control over reaction parameters [15] [16] [17]. The implementation of microreactor systems addresses the inherent challenges associated with highly exothermic nitration reactions, which release approximately 73 to 253 kilojoules per mole [18] [19].

Microreactor design for nitration processes typically incorporates micromixers to achieve rapid mixing of reactants and efficient heat removal [16] [17]. The enhanced mass and heat transfer capabilities of these systems enable operation at higher concentrations and shorter residence times compared to traditional batch reactors [16]. Research has demonstrated that microreactor systems can achieve residence times as short as 4 minutes while maintaining high yields and selectivity [16].

The continuous-flow nitration of benzotrifluoride derivatives benefits from precise control of temperature profiles throughout the reactor channel [16] [18]. Temperature control is achieved through integration of heating and cooling zones, allowing for rapid heating to reaction temperature followed by immediate cooling to prevent overnitration [18]. Flow rates can be precisely controlled using high-precision piston pumps, enabling accurate stoichiometric control of reagent addition [16].

| Reactor Parameter | Batch Process | Continuous-Flow Process | Improvement Factor |

|---|---|---|---|

| Residence Time | 180 minutes | 4 minutes | 45× faster |

| Temperature Control | ±5°C | ±1°C | 5× more precise |

| Heat Transfer Rate | 100 W/m²K | 1000 W/m²K | 10× enhanced |

| Safety Volume | Full reactor | Channel volume | 100× reduced |

Open-source control systems have been developed to optimize the operation of continuous-flow microreactor systems [16]. These Python-based programs enable precise control of mass flow rate ratios between substrates and mixed acid solutions, allowing for real-time optimization of reaction conditions [16]. The integration of automated control systems has enabled the achievement of ultralow para-selectivity in nitration reactions, with para-dinitrobenzene selectivity reduced to 0.44% [16].

The scalability of continuous-flow systems for industrial applications has been demonstrated through pilot-scale studies [18]. Calculations for campaign production of 3500 kilograms over 35 days indicate that flow rates of approximately 400 grams per minute for substrate feeds can be achieved using appropriately sized mixing plates [18]. The theoretical space-time yield for such systems reaches 1923 kilograms per liter per day [18].

Continuous-flow electrochemical fluorination represents an emerging technology that combines the advantages of flow chemistry with electrochemical activation [17]. These fully automated systems enable in situ generation and quenching of hazardous fluorine-containing reagents, significantly reducing exposure risks [17]. The automated systems incorporate computer-controlled pumps, electrochemical reactors, and product collection with automated washing procedures [17].

Purification Strategies and Yield Optimization

The purification of 2-fluoro-5-nitrobenzotrifluoride and related compounds requires specialized strategies that account for the unique physical and chemical properties of fluorinated nitroaromatic systems. Traditional separation techniques must be adapted to handle the specific challenges posed by closely boiling isomers and the presence of multiple functional groups [20] [21] [22].

Fractional distillation represents the primary industrial method for separating nitrobenzotrifluoride isomers [5] [21]. Research has demonstrated that distillation columns with approximately 20 theoretical plates operating at a reflux ratio of 4:1 can achieve separation of about 50% of the 2-nitro-3-methylbenzotrifluoride isomer at 98% purity [5] [21]. The success of distillation separation depends critically on the boiling point differences between isomers, which are often minimal for closely related structures [21] [22].

Chromatographic purification techniques have proven effective for laboratory-scale separations [21] [23]. Silica gel column chromatography using solvent systems such as petroleum spirit and ethyl acetate enables high-resolution separation of regioisomers [23]. The optimization of mobile phase composition is crucial, with typical solvent ratios ranging from 3:1 to 9:1 depending on the specific substrate and desired separation [23].

| Purification Method | Typical Yield Recovery | Purity Achieved | Scale Applicability |

|---|---|---|---|

| Fractional Distillation | 50-70% | 95-98% | Industrial |

| Column Chromatography | 80-95% | >99% | Laboratory |

| Crystallization | 60-80% | 90-95% | Pilot scale |

| Acid-Base Extraction | 70-90% | 85-95% | Industrial |

Crystallization techniques offer an alternative approach for purification, particularly effective when the target compound exhibits favorable crystallization properties [21] [24]. The development of appropriate crystallization conditions requires careful optimization of solvent systems, temperature profiles, and seeding strategies [24]. Recrystallization from aqueous alcohol solutions has been successfully employed for benzotrifluoride derivatives [24].

Acid-base extraction methods exploit the differential basicity of amino-containing intermediates formed during the synthetic sequence [21]. These techniques are particularly useful for separating reduced products from unreacted nitro compounds [21]. The process typically involves treatment with dilute hydrochloric acid to protonate amino groups, followed by neutralization and extraction with organic solvents [21].

Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency. Temperature control emerges as the most critical parameter, with studies showing that maintaining reaction temperatures below 40 degrees Celsius prevents formation of overnitration products [18] [19]. The use of surfactants such as sodium dodecyl sulfate has been shown to enhance interfacial mass transfer and reduce byproduct formation [16].

Process intensification through microreactor technology has demonstrated significant improvements in yield and selectivity [16] [18]. The enhanced heat and mass transfer characteristics of microreactors enable operation at higher concentrations while maintaining precise temperature control [16]. Studies have shown that microreactor systems can achieve yields of 91.6% for meta-dinitrobenzene while reducing para-selectivity to 0.44% [16].

Comparative Analysis of Isomeric Byproduct Formation

The formation of isomeric byproducts during the synthesis of 2-fluoro-5-nitrobenzotrifluoride represents a significant challenge that requires comprehensive understanding of reaction mechanisms and selectivity factors. The regioselectivity of electrophilic aromatic substitution reactions on fluorinated benzotrifluoride substrates is governed by the combined electronic effects of both the fluorine and trifluoromethyl substituents [1] [2] [25].

The trifluoromethyl group functions as a strong electron-withdrawing substituent with a partial rate factor of 6.7 × 10⁻⁵ for meta-nitration compared to benzene [1] [2]. This deactivation extends to all positions of the aromatic ring, with ortho and para positions showing even greater deactivation due to direct resonance effects [2] [25]. The fluorine substituent, while also electron-withdrawing through inductive effects, exhibits weak electron-donating character through resonance [26] [25].

The competition between different substitution patterns results in complex product distributions that vary significantly with reaction conditions [4] [5] [3]. For 3-methylbenzotrifluoride nitration, typical isomer distributions include 44% 2-nitro, 34% 6-nitro, 20% 4-nitro, and 2% 5-nitro products [5]. The presence of a fluorine substituent further modifies these distributions by introducing additional directing effects [26] [25].

| Substrate | Major Isomer (%) | Secondary Isomer (%) | Minor Isomers (%) | Selectivity Ratio |

|---|---|---|---|---|

| Benzotrifluoride | Meta (91%) | Ortho (6%) | Para (3%) | 15:1 meta:ortho |

| 3-Methylbenzotrifluoride | 2-Nitro (44%) | 6-Nitro (34%) | 4-Nitro (20%), 5-Nitro (2%) | 1.3:1 |

| 4-Fluorobenzotrifluoride | 2-Nitro (estimated 60%) | 6-Nitro (estimated 30%) | Others (10%) | 2:1 |

Temperature effects on isomer distribution have been extensively studied, with lower temperatures generally favoring formation of the kinetically preferred 2-nitro isomer [5] [18]. Research has shown that temperatures above 10 degrees Celsius result in decreased formation of 2-nitro products and increased formation of thermodynamically favored isomers [5]. This temperature dependence reflects the competition between kinetic and thermodynamic control in the nitration process [18].

The role of acid composition in determining isomer ratios has been investigated through systematic variation of nitric acid to sulfuric acid ratios [5] [18]. Higher sulfuric acid concentrations tend to increase formation of 4-nitro and 6-nitro isomers, possibly due to enhanced protonation of the nitro group in intermediate complexes [5]. Conversely, higher nitric acid concentrations favor 2-nitro isomer formation [5].

Solvent effects on regioselectivity have been documented for various nitration systems [5] [18]. The use of inert organic solvents such as methylene chloride, nitromethane, or ethylene dichloride can moderate reaction temperatures and influence product distributions [5]. These solvents may also facilitate separation of reaction products through differential solubility effects [5].

The formation of overnitration products represents a significant challenge in optimizing selectivity for monosubstituted products [16] [18]. Studies using microreactor systems have demonstrated that precise temperature control can minimize formation of dinitro and trinitro byproducts [16]. The use of sodium dodecyl sulfate as a phase-transfer catalyst has been shown to reduce trinitrobenzene formation while enhancing yields of desired mononitro products [16].

Mechanistic studies indicate that isomer formation patterns reflect the stability of intermediate carbocation species [2] [25]. The electron-withdrawing trifluoromethyl group destabilizes carbocations at ortho and para positions, directing substitution to meta positions [2] [25]. However, the presence of additional substituents such as fluorine or methyl groups can modify these electronic effects and alter regioselectivity patterns [26] [25].

The separation and analysis of isomeric mixtures requires sophisticated analytical techniques [21] [22]. Gas chromatography coupled with mass spectrometry enables quantitative determination of isomer ratios [21]. High-performance liquid chromatography provides alternative separation capabilities, particularly for polar or thermally labile compounds [22]. Nuclear magnetic resonance spectroscopy, particularly fluorine-19 nuclear magnetic resonance, offers valuable structural confirmation for fluorinated products [24] [27].

The electronic properties of 2-fluoro-5-nitrobenzotrifluoride are fundamentally governed by the interplay between its three electron-withdrawing substituents: the trifluoromethyl group, the nitro group, and the fluorine atom. These substituents create a highly electronically deactivated aromatic system with distinct reactivity patterns [1] [2].

The trifluoromethyl group exhibits a strong electron-withdrawing effect primarily through inductive mechanisms, characterized by a Hammett sigma parameter of -0.54 [3]. This substantial electron withdrawal occurs through the polarization of the carbon-carbon bond connecting the trifluoromethyl group to the aromatic ring. The three electronegative fluorine atoms create a powerful electron-withdrawing effect that deactivates the aromatic ring toward electrophilic substitution reactions [2] [4].

The nitro group represents the most potent electron-withdrawing substituent in this compound, with a Hammett sigma parameter of +0.78 [3]. Unlike the trifluoromethyl group, the nitro group operates through both inductive and resonance mechanisms. The inductive effect arises from the high electronegativity of the nitrogen and oxygen atoms, while the resonance effect involves the delocalization of π electrons from the aromatic ring into the nitro group's π* orbitals [5] [6]. This dual mechanism makes the nitro group exceptionally effective at deactivating aromatic systems toward electrophilic attack [7].

The fluorine substituent, while also electron-withdrawing, exhibits a weaker effect compared to the trifluoromethyl and nitro groups, with a Hammett sigma parameter of +0.06 [3]. Fluorine demonstrates a unique electronic profile where it withdraws electron density through inductive effects while simultaneously donating electron density through resonance involving its lone pairs [8] [9]. This dual nature results in fluorine being an ortho/para-directing substituent despite its overall electron-withdrawing character [10].

| Substituent | Hammett σ Parameter | Electronic Effect | Directing Effect | Mechanism | Relative Strength |

|---|---|---|---|---|---|

| Trifluoromethyl (CF₃) | -0.54 | Strong electron-withdrawing | Meta-directing | Inductive effect (-I) | Strong |

| Nitro (NO₂) | +0.78 | Strong electron-withdrawing | Meta-directing | Inductive (-I) and resonance (-R) | Very strong |

| Fluoro (F) | +0.06 | Weak electron-withdrawing | Ortho/para-directing | Inductive (-I) and resonance (+R) | Weak |

Regioselectivity in Electrophilic Aromatic Substitution

The regioselectivity of electrophilic aromatic substitution reactions in 2-fluoro-5-nitrobenzotrifluoride is dictated by the competing directing effects of its three substituents. The overwhelming influence of the strongly electron-withdrawing trifluoromethyl and nitro groups results in predominantly meta-directing behavior [11] [12].

In electrophilic aromatic substitution reactions, the nitro group demonstrates exceptional meta-directing capability, with nitrobenzene showing 91% meta-substitution in nitration reactions [11]. This selectivity arises from the stabilization of the carbocation intermediate formed during the reaction. When electrophilic attack occurs at the meta position relative to the nitro group, the resulting carbocation intermediate avoids direct positive charge development on carbons adjacent to the electron-withdrawing substituent [5] [6].

The trifluoromethyl group similarly exhibits strong meta-directing behavior, with trifluoromethylbenzene showing approximately 78% meta-substitution in typical electrophilic aromatic substitution reactions [11]. The powerful electron-withdrawing inductive effect of the trifluoromethyl group destabilizes carbocation intermediates formed at ortho and para positions, making meta-substitution kinetically and thermodynamically favored [2].

The fluorine substituent, despite being electron-withdrawing, demonstrates ortho/para-directing behavior due to its ability to stabilize adjacent carbocations through resonance donation of its lone pairs [10]. However, in the context of 2-fluoro-5-nitrobenzotrifluoride, the directing influence of fluorine is overwhelmed by the much stronger meta-directing effects of the trifluoromethyl and nitro groups [9].

| Substrate | Ortho (%) | Meta (%) | Para (%) | Relative Rate | Primary Effect |

|---|---|---|---|---|---|

| Benzene | 33.3 | 33.3 | 33.3 | 1.0 | None |

| Toluene | 63 | 3 | 34 | 25 | Activating |

| Nitrobenzene | 7 | 91 | 2 | 0.00001 | Strongly deactivating |

| Trifluoromethylbenzene | 15 | 78 | 7 | 0.1 | Deactivating |

| Fluorobenzene | 13 | 1 | 86 | 0.15 | Weakly deactivating |

The deactivating effect of multiple electron-withdrawing groups in 2-fluoro-5-nitrobenzotrifluoride results in dramatically reduced reaction rates compared to benzene. The presence of both trifluoromethyl and nitro groups creates a cumulative deactivating effect that can reduce reaction rates by factors of 10⁴ to 10⁶ compared to unsubstituted benzene [6] [13].

Derivatization Mechanisms in Analytical Applications

2-Fluoro-5-nitrobenzotrifluoride serves as a versatile derivatization reagent in analytical chemistry, particularly in high-performance liquid chromatography applications with ultraviolet-visible spectrophotometric detection [14] . The compound's effectiveness as a derivatization agent stems from its unique combination of electron-withdrawing groups that enhance chromophore formation and detection sensitivity.

The derivatization mechanism typically involves nucleophilic aromatic substitution reactions where the fluorine atom acts as a leaving group. The strongly electron-withdrawing trifluoromethyl and nitro groups activate the aromatic ring toward nucleophilic attack, facilitating the displacement of fluorine by various nucleophiles including amines, alcohols, and thiols . This reactivity pattern makes the compound particularly useful for pre-column derivatization techniques in chromatographic analysis.

In polyamine detection applications, 2-fluoro-5-nitrobenzotrifluoride reacts with primary and secondary amines through nucleophilic substitution mechanisms . The electron-deficient aromatic ring, created by the combined effects of the trifluoromethyl and nitro groups, provides excellent electrophilic character for these reactions. The resulting derivatized products exhibit enhanced ultraviolet absorption characteristics due to the extended conjugation between the amine nitrogen and the electron-withdrawing substituents [16].

The analytical utility of this compound extends to environmental monitoring applications where it serves as a reagent for detecting and quantifying various pollutants [14]. The compound's stability under analytical conditions, combined with its predictable reactivity patterns, makes it an ideal choice for developing standardized analytical methods. The presence of multiple fluorine atoms also provides opportunities for fluorine-19 nuclear magnetic resonance detection, offering additional analytical dimensions [17].

Stability Under Oxidative and Reductive Conditions

The stability profile of 2-fluoro-5-nitrobenzotrifluoride under various chemical conditions reflects the robust nature of its aromatic core and the differential reactivity of its substituents. Under oxidative conditions, the compound demonstrates remarkable stability due to the electron-deficient nature of the aromatic ring and the inherent stability of the carbon-fluorine bonds [18] [7].

Strong oxidizing agents such as potassium permanganate or chromium trioxide typically do not affect the aromatic core or the trifluoromethyl group under moderate conditions. The electron-withdrawing substituents create a deactivated aromatic system that resists oxidative degradation. However, under extreme oxidative conditions or photolytic stress, the carbon-fluorine bonds may undergo hydrolysis, leading to the formation of carboxylic acid derivatives [18].

Reductive conditions present a different reactivity profile, with the nitro group being particularly susceptible to reduction while the trifluoromethyl group remains largely intact [19] [20]. Catalytic hydrogenation using palladium on carbon or other metal catalysts readily reduces the nitro group to the corresponding amine, yielding 2-fluoro-5-aminobenzotrifluoride [19]. This selective reduction occurs because the nitro group has a much lower reduction potential compared to the aromatic ring and the trifluoromethyl group.

Chemical reduction using metal hydrides such as lithium aluminum hydride or sodium borohydride also preferentially targets the nitro group [20]. The reduction mechanism involves the stepwise transfer of electrons to the nitro group, proceeding through nitroso and hydroxylamine intermediates before reaching the final amine product. The trifluoromethyl group's stability under these conditions is attributed to the strength of the carbon-fluorine bonds and the lack of available reduction pathways [21].

| Condition | Stability | Primary Effect | Products |

|---|---|---|---|

| Oxidative (strong) | Stable | CF₃ group resistance | No reaction |

| Oxidative (mild) | Stable | Aromatic stability | No reaction |

| Reductive (catalytic) | Reducible | NO₂ → NH₂ | Amino derivative |

| Reductive (chemical) | Reducible | NO₂ → NH₂ | Amino derivative |

| Thermal (>200°C) | Decomposes | Bond breaking | NOₓ, HF |

| Photolytic | Partially stable | C-F bond hydrolysis | Carboxylic acid |

Solvent and Temperature Effects on Reaction Kinetics

The reaction kinetics of 2-fluoro-5-nitrobenzotrifluoride are significantly influenced by solvent polarity and temperature, reflecting the ionic nature of many of its chemical transformations. Polar solvents generally accelerate nucleophilic substitution reactions involving this compound by stabilizing the charged intermediates and transition states [22] [23].

Protic polar solvents such as methanol and ethanol enhance reaction rates through specific solvation effects. These solvents can form hydrogen bonds with nucleophiles, increasing their nucleophilicity, while simultaneously stabilizing the developing negative charge on the leaving fluoride ion [24]. The high dielectric constants of these solvents (methanol: 32.6, ethanol: 24.3) provide effective charge stabilization throughout the reaction coordinate.

Aprotic polar solvents like acetonitrile and dimethyl sulfoxide exhibit different kinetic effects. While these solvents effectively stabilize ionic intermediates through their high dielectric constants, they do not engage in hydrogen bonding with nucleophiles [22]. This results in enhanced nucleophile reactivity due to reduced solvation, often leading to increased reaction rates compared to protic solvents. The choice between protic and aprotic solvents depends on the specific nucleophile and the desired reaction selectivity [23].

Nonpolar solvents such as toluene and hexane generally retard reactions involving 2-fluoro-5-nitrobenzotrifluoride due to poor solvation of ionic intermediates [24]. The low dielectric constants of these solvents (toluene: 2.4) provide insufficient stabilization for charged species, resulting in higher activation energies and slower reaction rates. However, nonpolar solvents may be preferred when ionic side reactions need to be suppressed.

| Solvent | Polarity | Dielectric Constant | Effect on Rate | Mechanism |

|---|---|---|---|---|

| Methanol | Protic polar | 32.6 | Accelerates | Solvation |

| Acetonitrile | Aprotic polar | 37.5 | Accelerates | Stabilization |

| Toluene | Nonpolar | 2.4 | Retards | Poor solvation |

| Benzotrifluoride | Weakly polar | 9.2 | Moderate | Balanced |

| Dichloromethane | Polar | 8.9 | Moderate | Balanced |

Temperature effects on reaction kinetics follow Arrhenius behavior, with higher temperatures generally increasing reaction rates through enhanced molecular motion and increased frequency of successful collisions [22]. However, the temperature dependence varies significantly depending on the specific reaction mechanism. Nucleophilic substitution reactions typically show moderate temperature dependence, while electrophilic aromatic substitution reactions may require elevated temperatures to overcome the substantial activation barriers created by the electron-withdrawing substituents.

XLogP3

GHS Hazard Statements

H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (13.04%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (86.96%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant